Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate

Building block procurement Quality control Pharmaceutical intermediate

Sourcing constrained cyclopropane building blocks with orthogonal reactivity for parallel SAR often causes supply delays. This compound overcomes that: - 1,1-disubstituted cyclopropane core imposes conformational rigidity for target selectivity - Dual orthogonal handles (aryl-Br for cross-coupling, ester for amidation) enable independent diversification - Documented intermediate for RORγ modulators (autoimmune, fibrotic diseases) and CFTR-targeted compounds - NLT 97% purity minimizes side reactions in Pd-catalyzed transformations - Scalable 78% yield NBS bromination protocol supports kg-scale procurement

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 952664-55-0
Cat. No. B1397431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
CAS952664-55-0
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C2=CC(=C(C=C2)N)Br
InChIInChI=1S/C11H12BrNO2/c1-15-10(14)11(4-5-11)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5,13H2,1H3
InChIKeyNOGLRBPYROPPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate: Essential Cyclopropane Building Block


Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate (CAS 952664-55-0), molecular formula C₁₁H₁₂BrNO₂ and molecular weight 270.12 g/mol, is a 1,1-disubstituted cyclopropanecarboxylate ester featuring a 4-amino-3-bromophenyl substituent on the cyclopropane ring . This structural motif constitutes a valuable synthetic building block in medicinal chemistry, as the cyclopropane ring imposes conformational rigidity—a property widely exploited in drug design to modulate target binding and metabolic stability—while the orthogonally reactive bromine atom and amino group provide two distinct vectors for downstream functionalization [1]. The compound appears in patent literature as an intermediate for RORgamma modulators and CFTR-targeted therapies .

Why Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate Substitution Fails


Structural analogs lacking the 1,1-disubstituted cyclopropane core—such as linear phenylacetates or simple aniline derivatives—fail to replicate the precise three-dimensional spatial constraints and conformational rigidity required for building constrained pharmacophores. Moreover, substitution with dehalogenated variants (e.g., methyl 1-(4-aminophenyl)cyclopropanecarboxylate, CAS 824937-45-3) eliminates the bromine atom, thereby removing a critical handle for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other transition metal-catalyzed transformations essential for late-stage diversification in medicinal chemistry campaigns . This compound's dual orthogonal reactivity profile—the bromine for carbon-carbon bond formation and the methyl ester for hydrolysis/amidation—is not replicated by mono-functional analogs and is specifically documented as a key intermediate in the synthesis of RORgamma modulators and CFTR-targeted compounds .

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate Comparative Evidence


Commercially Available High-Purity Grade

MolCore specifies this compound at a purity of NLT 97%, a threshold that exceeds the commonly offered 95% purity grade for this compound class from other commercial vendors, directly impacting reproducibility in multi-step syntheses .

Building block procurement Quality control Pharmaceutical intermediate

Scalable Regioselective Bromination Synthesis

A patent-documented procedure (US08623905B2) reports the synthesis of this target compound via NBS bromination of methyl 1-(4-aminophenyl)cyclopropanecarboxylate in acetonitrile at room temperature, yielding 10.6 g (78%) after overnight stirring and standard workup. This regioselective installation of bromine at the 3-position of the aniline ring under mild, ambient conditions is a scalable alternative to harsher, lower-yielding, or less regioselective bromination protocols .

Process chemistry Synthetic methodology Scale-up

Dual Orthogonal Reactivity Profile

This compound uniquely combines a bromine atom at the 3-position of the aniline ring—suitable for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings—with a methyl ester on the cyclopropane ring that can be hydrolyzed to the carboxylic acid or amidated for library diversification. In contrast, close analogs such as methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS 638220-35-6, MW 255.11) lack the amino group, eliminating the capacity for amide bond formation or subsequent amine functionalization . This orthogonal reactivity enables two-dimensional parallel SAR exploration from a single intermediate [1].

Late-stage functionalization Parallel synthesis Medicinal chemistry

Intermediate for RORgamma and CFTR Modulator Patents

This compound is explicitly cited in patent disclosures as an intermediate for synthesizing RORgamma modulators (targeting autoimmune and inflammatory diseases) and CFTR modulators (targeting cystic fibrosis) . While direct bioactivity data for the intermediate itself is not reported, its inclusion in patent claims for clinically validated targets distinguishes it from structurally similar building blocks lacking documented therapeutic relevance, such as methyl 1-(4-bromophenyl)cyclopropanecarboxylate, which is primarily cited in generic cyclopropanecarboxylate insecticidal patents [1].

Autoimmune disease Cystic fibrosis Nuclear receptor modulation

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate Application Scenarios


Two-Dimensional Parallel SAR Exploration

This compound serves as a central intermediate for two-dimensional parallel SAR exploration, as its dual orthogonal reactive handles (aryl-Br for cross-coupling, methyl ester for amidation/hydrolysis) enable independent diversification along two vectors from a single intermediate. This is directly supported by its documented use in patent literature for RORgamma and CFTR modulator programs .

Late-Stage Suzuki-Miyaura Functionalization

The bromine atom at the 3-position of the aniline ring provides a robust handle for Suzuki-Miyaura cross-coupling with aryl- or heteroarylboronic acids, enabling late-stage introduction of diverse aromatic moieties while preserving the cyclopropane core's conformational constraints. This synthetic utility is enhanced when procuring the NLT 97% purity grade, which minimizes side reactions during palladium-catalyzed transformations .

Constrained Pharmacophore for Autoimmune and Fibrotic Targets

The 1,1-disubstituted cyclopropane core imposes conformational rigidity that is highly valued in drug design for enhancing target selectivity and metabolic stability. This compound's explicit citation in RORgamma modulator patents—targeting autoimmune diseases, inflammatory diseases, metabolic diseases, fibrotic diseases, and cholestatic diseases—validates its suitability for constructing constrained pharmacophores targeting nuclear receptors .

Scalable β-Aminocyclopropanecarboxylic Acid Synthesis

The documented 78% yield, room-temperature NBS bromination protocol (US08623905B2) provides a reliable, scalable route to this compound and its carboxylic acid derivative upon ester hydrolysis. This enables kilogram-scale procurement planning and reduces process development overhead for organizations scaling up candidate molecules built upon this scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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